molecular formula C18H25NO.ClH B1174516 1,2-dimethylborane CAS No. 17156-88-6

1,2-dimethylborane

Cat. No.: B1174516
CAS No.: 17156-88-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Organoborane Chemistry Relevant to 1,2-Dimethylborane

The foundational work in methylborane chemistry, including the preparation of compounds like this compound, traces back to the investigations of H. I. Schlesinger and A. O. Walker in the 1930s wikipedia.orgwikipedia.org. Their pioneering efforts laid the groundwork for understanding the synthesis and properties of these then-novel organoboron species. Organoboranes, characterized by the presence of carbon-boron bonds, have since become crucial reagents and intermediates in organic synthesis slideshare.netdergipark.org.tr. The ease of their preparation, stability under certain conditions, tolerance towards various functional groups, and the high stereoselectivity observed in their reactions, along with the non-toxic nature of boric acid byproducts, have contributed to their widespread importance dergipark.org.tr. The development of hydroboration, the addition of borane (B79455) or its derivatives to alkenes and alkynes, by Herbert C. Brown, for which he was awarded the Nobel Prize in 1979, stands as a pivotal moment in the evolution of organoborane chemistry, highlighting the synthetic utility of these compounds dergipark.org.trlibretexts.org. Methylboranes, including this compound, are formed through reactions involving diborane (B8814927) and trimethylborane (B1581522), leading to various degrees of methyl substitution on the diborane framework wikipedia.orgwikipedia.orgwikipedia.org.

Contemporary Significance of this compound within Advanced Organoboron Chemistry

In contemporary advanced organoboron chemistry, this compound and related methylboranes continue to be relevant, particularly in studies exploring the fundamental reactivity and properties of organoboron clusters and their potential as synthetic intermediates. While more complex organoboranes and their applications in areas like catalysis (e.g., Suzuki-Miyaura coupling), materials science, and medicinal chemistry have seen significant recent growth, the simpler alkylboranes like this compound remain important for understanding the basic principles of boron-carbon and boron-hydrogen bonding and reactivity researchgate.netnih.govwvu.eduthieme.de. Research continues into the controlled synthesis and transformation of these species, contributing to the broader understanding of boron's role in chemical transformations. Studies involving related dimethylborane species, such as dimethyl(vinyl)borane and cyclopenta-2,4-dien-1-yldimethylborane, are being investigated for their influence on reaction stereoselectivity, demonstrating the ongoing interest in the subtle effects of alkylborane substituents on chemical processes researchgate.net.

Methodological Approaches Employed in this compound Investigations

Investigations into this compound and other methylboranes have historically relied on various synthetic and characterization techniques. The initial preparations often involved reactions of metal borohydrides with acidic reagents or the reaction between diborane and trimethylborane wikipedia.orgwikipedia.orgwikipedia.orgthieme-connect.de.

Synthetic Approaches:

Reaction of lithium methylborohydride with hydrogen chloride, methyl iodide, or trimethylsilyl (B98337) chloride provides a modern synthesis route to 1,2-dimethyldiborane wikipedia.org.

Disproportionation of trimethyldiborane at room temperature can produce 1,2-dimethyldiborane wikipedia.org.

Reactions involving diborane and trimethylborane yield a mixture of methyl-substituted diboranes, including 1,2-dimethyldiborane, with the product distribution depending on the reactant ratios and conditions wikipedia.orgwikipedia.org.

Characterization Techniques:

Gas-phase studies and spectroscopic methods, such as infrared and nuclear magnetic resonance (NMR) spectroscopy, have been crucial for identifying and characterizing methylboranes and their isomers wikipedia.org. For instance, the nuclear resonance shift for the bridge hydrogen in 1,2-dimethyldiborane is reported as 9.73 ppm wikipedia.org.

Chromatographic techniques have been employed to separate and analyze mixtures of methyl-substituted diboranes wikipedia.org. The elution order in one study was reported as diborane, monomethyldiborane, trimethylborane, 1,1-dimethyldiborane (B95709), 1,2-dimethyldiborane, trimethyldiborane, and tetramethyldiborane wikipedia.org.

Detailed Research Findings:

Research has provided specific data on the physical properties of this compound.

PropertyValue
Chemical Formula(CH₃BH₂)₂ or C₂H₁₀B₂
Molar Mass55.72 g/mol wikipedia.org
AppearanceColorless gas wikipedia.org
Melting Point-124.9 °C (-192.8 °F; 148.2 K) wikipedia.org
Boiling Point4 °C (39 °F; 277 K) wikipedia.org
Standard StateGas (at 25 °C [77 °F], 100 kPa) wikipedia.org
Isomerscis- and trans- arrangements wikipedia.org
ReactivityIgnites spontaneously in air, slowly converts to 1,1-dimethyldiborane, hydrolyzes to methylboronic acid, reacts with trimethylamine (B31210) wikipedia.org.

1,2-Dimethyldiborane undergoes various reactions, including hydrolysis to methylboronic acid (CH₃B(OH)₂) and reaction with trimethylamine to form a solid adduct, trimethylamine-methylborane ((CH₃)₃N·BH₂CH₃) wikipedia.org. When combined with ammonia (B1221849) and heated, it can produce B-methyl borazoles wikipedia.org. Unlike some other methylboranes, dimethyldiborane does not react with hydrogen under normal conditions wikipedia.org.

Properties

CAS No.

17156-88-6

Molecular Formula

C18H25NO.ClH

Synonyms

1,2-dimethylborane

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 1,2 Dimethylborane

Direct Synthesis Routes for 1,2-Dimethylborane and Related Isomers

The synthesis of 1,2-dimethyldiborane and its isomers often involves reactions that introduce methyl groups onto a boron framework. These methods frequently result in a mixture of methylated diboranes, which can be separated or utilized in situ.

Synthesis from Diborane (B8814927) and Trimethylborane (B1581522)

The reaction between diborane (B₂H₆) and trimethylborane ((CH₃)₃B) is a known route to produce various methyl-substituted diboranes, including 1,2-dimethyldiborane. wikipedia.orgwikipedia.orgwikipedia.org This reaction is complex and yields a mixture of species such as 1-methyldiborane, 1,1-dimethyldiborane (B95709), 1,1,2-trimethyldiborane, and 1,1,2,2-tetramethyldiborane, alongside 1,2-dimethyldiborane. wikipedia.orgwikipedia.orgwikipedia.org The equilibrium between these methylboranes is temperature-dependent. wikipedia.org

Preparation from Metal Borohydrides and Organoboranes

Metal borohydrides can serve as starting materials for the synthesis of methylboranes. The reaction of a metal borohydride (B1222165) with trimethylborane in the presence of reagents like hydrogen chloride, aluminum chloride, or boron trichloride (B1173362) can yield methyl-substituted diboranes. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org For instance, when sodium borohydride is used, methane (B114726) is produced as a byproduct, whereas using lithium borohydride avoids methane formation. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org

Another approach involves the reaction of dimethylcalcium with diborane in ether, which produces dimethyldiborane and calcium borohydride. wikipedia.orgwikipedia.org

Novel Approaches to Dimethylborane Generation (e.g., from lithium dimethylborohydride)

A more modern synthesis of 1,2-dimethyldiborane involves treating lithium methylborohydride (LiCH₃BH₃) with an acid, such as hydrogen chloride. wikipedia.org This reaction liberates methylborane (CH₃BH₂), which then rapidly dimerizes to form 1,2-dimethyldiborane [(CH₃BH₂)₂]. wikipedia.org Other reagents like methyl iodide or trimethylsilyl (B98337) chloride can also be used instead of hydrogen chloride. wikipedia.org Lithium methylborohydride itself can be prepared by reacting methylboronic esters with lithium aluminum hydride. wikipedia.org Similarly, dimethylborane dimer can be prepared from lithium dimethylborohydride (LiBH₂(CH₃)₂) by treatment with HCl in diethyl ether. thieme-connect.de

Lithium dimethylborohydride is readily prepared from dimethylborinic esters and lithium monoethoxy aluminium hydride or by treating corresponding borinic esters with lithium aluminum hydride. wikipedia.orgresearchgate.netresearchgate.net The protonation of lithium dimethylborohydride with hydrogen chloride in ether allows for the clean liberation of dimethylborane from the stable borohydride precursor. thieme-connect.deresearchgate.netresearchgate.net

Precursor Chemistry: Synthesis of Boron-Containing Building Blocks for this compound

The synthesis of 1,2-dimethyldiborane often relies on the preparation and functionalization of specific boron-containing precursors.

Synthesis of Dialkylhalogenoboranes as Precursors

Dialkylhalogenoboranes, such as dimethylchloroborane, can be produced as gaseous products in reactions involving metal borohydrides and trimethylborane in the presence of boron or aluminum halides. wikipedia.orgwikipedia.orgwikipedia.org While the search results did not provide detailed synthetic routes specifically for dialkylhalogenoboranes as direct precursors to 1,2-dimethyldiborane in the context of the provided outline, their formation alongside methylboranes in certain reactions suggests their potential as related building blocks in organoboron chemistry.

Functionalization of Organoborane Precursors

Functionalization of organoborane precursors is a key aspect of synthesizing substituted boranes. While the searches did not yield specific examples of functionalization directly leading to 1,2-dimethyldiborane within the defined outline sections, organoborane chemistry in general involves various functionalization reactions. These include reactions of organoboranes with electrophiles, nucleophiles, and oxidizing agents, leading to the introduction of different functional groups. slideshare.netthieme-connect.comresearchgate.net The conversion of boronic esters into dimethylboranes has been demonstrated in the context of organic synthesis, highlighting the utility of functional group transformations in preparing specific organoborane species. nih.govmdpi.com

Ligand-Accelerated and Catalytic Approaches to this compound Synthesis

The primary synthetic routes to 1,2-dimethyldiborane and its monomer methylborane often involve stoichiometric reactions. A modern synthesis of 1,2-dimethyldiborane can be achieved by treating lithium methylborohydride with hydrogen chloride. nih.govnih.govnih.gov Alternative reagents such as methyl iodide or trimethylsilyl chloride can also be employed in place of hydrogen chloride. nih.gov Lithium methylborohydride, a key precursor, can be synthesized from methylboronic esters or acids by reaction with lithium aluminum hydride. nih.govnih.gov

While the direct catalytic synthesis of 1,2-dimethyldiborane from very simple precursors is not extensively detailed in the provided literature, the formation of 1,2-dimethyldiborane can be influenced by ligands or Lewis bases in related systems. For instance, methyldiborane can react with a sufficient amount of a Lewis base, which strips off borane (B79455) to form an adduct with the Lewis base, thereby allowing methylborane (the monomer of 1,2-dimethyldiborane) to dimerize. chem960.com This process, where a Lewis base facilitates the dimerization of the monomer, can be considered a ligand-assisted transformation leading to 1,2-dimethyldiborane. Redistribution reactions between diborane and trimethylborane can also yield a mixture of methyl-substituted diboranes, including 1,2-dimethyldiborane. nih.govchem960.comnih.gov

Isotopic Labeling Strategies for this compound in Mechanistic Studies

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. Common isotopes used for labeling include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and boron-10 (B1234237) (¹⁰B). wordpress.comgithub.iochemsrc.com Deuterium labeling can be particularly useful for studying kinetic isotope effects, which provide insights into the transition states of reactions. wordpress.comgithub.io Boron isotopes, such as ¹⁰B, can also be employed to distinguish between different reaction pathways involving boron centers.

While isotopic labeling is a broadly applicable tool in organoboron chemistry and mechanistic investigations, specific detailed research findings on the application of isotopic labeling strategies directly to 1,2-dimethyldiborane or its reactions for the purpose of mechanistic studies were not prominently featured in the consulted literature. However, the principles of isotopic labeling, such as tracking boron or hydrogen atoms during hydroboration or other reactions involving 1,2-dimethyldiborane, could theoretically be applied to gain a deeper understanding of these processes.

Functionalization and Derivatization Reactions of this compound

1,2-Dimethyldiborane, as a source of methylborane, undergoes various reactions that lead to functionalized organoboron compounds. A significant reaction is its stepwise hydroboration of alkenes, which yields mono- and dialkylmethylboranes. nih.gov This reactivity is synthetically valuable for introducing alkyl groups onto a boron center, which can then be further transformed.

1,2-Dimethyldiborane also participates in reactions with Lewis bases. For example, it reacts with trimethylamine (B31210) to form a solid adduct, trimethylamine-methylborane ((CH₃)₃N·BH₂CH₃). nih.gov When combined with ammonia (B1221849) and heated, dimethyldiborane can lead to the formation of B-methyl borazoles. nih.govchem960.com These borazoles are cyclic compounds containing alternating boron and nitrogen atoms.

Hydrolysis is another reaction that methylborane (and thus its dimer, 1,2-dimethyldiborane) undergoes, reacting with water to produce methylboronic acid (CH₃B(OH)₂). nih.govchem960.com

Relatedly, dimethylborane ((CH₃)₂BH), which exists as the dimer tetramethyldiborane, also reacts with alkenes to form dimethylalkylboranes. These dimethylalkylboranes can be subsequently converted into tertiary alcohols through processes involving oxidative carbonylation.

Advanced Spectroscopic Characterization and Theoretical Interpretation of 1,2 Dimethylborane

High-Resolution Vibrational Spectroscopy (IR, Raman) for Structural Elucidation of 1,2-Dimethylborane

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of molecules by probing their characteristic vibrational modes. cardiff.ac.uk For a vibration to be IR active, it must induce a change in the molecule's dipole moment, whereas for a vibration to be Raman active, it must cause a change in the molecule's polarizability. youtube.com These two methods are often complementary and provide a more complete picture of the molecular structure. youtube.com

For 1,2-dimethyldiborane, the vibrational spectra would be characterized by several key stretching and bending modes. The primary modes of interest for structural confirmation include:

B-H Terminal Stretching (ν(B-Hₜ)) : These typically appear in a distinct region of the IR spectrum.

B-H Bridging Stretching (ν(B-Hᵤ)) : The vibrations of the hydrogen atoms in the B-H-B bridge are characteristic of the diborane (B8814927) framework and are crucial for confirming the dimeric structure.

B-C Stretching (ν(B-C)) : The vibration of the boron-carbon bond provides direct evidence for the methyl substitution on the boron atoms.

C-H Stretching and Bending Modes : Vibrations associated with the methyl groups.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound (¹H, ¹³C, ¹¹B, ¹⁰B)

Multinuclear NMR spectroscopy is an indispensable technique for studying organoboron compounds, providing detailed information about the chemical environment, connectivity, and structure. ichemc.ac.lkuobasrah.edu.iq For 1,2-dimethyldiborane, the key nuclei for investigation are ¹H, ¹³C, and the two boron isotopes, ¹¹B and ¹⁰B. northwestern.edu

The ¹H NMR spectrum provides a unique window into the structure of boranes containing bridging hydrogen atoms (hydrides). These bridging protons are in a distinct electronic environment compared to terminal protons and typically resonate in a characteristic upfield region of the spectrum. nih.gov In the case of symmetrical dimethyldiboranes, including the cis and trans isomers of 1,2-dimethyldiborane, the nuclear magnetic resonance chemical shift for the bridging hydrogen is observed at 9.73 ppm. wikipedia.org This value is shifted from the 10.49 ppm resonance observed for the parent diborane molecule, indicating the influence of methyl substitution on the electronic environment of the B-H-B bridge. wikipedia.org

¹¹B NMR is particularly powerful for characterizing boron-containing compounds due to the high natural abundance (80.1%) and sensitivity of the ¹¹B nucleus. northwestern.edu The chemical shift range for boron is very wide, making it sensitive to the coordination and bonding environment of the boron atom. ichemc.ac.lksdsu.edu

For diborane (B₂H₆), the ¹¹B NMR spectrum shows a signal at approximately 17 ppm, which appears as a triplet of triplets due to coupling with two terminal hydrogens (¹J(BHₜ) ≈ 135 Hz) and two bridging hydrogens (¹J(BHᵤ) ≈ 45 Hz). ichemc.ac.lk In 1,2-dimethyldiborane, each boron atom is bonded to one terminal methyl group, one terminal hydrogen, and two bridging hydrogens. The replacement of a hydrogen with an alkyl group typically causes a downfield shift in the ¹¹B resonance. sdsu.edu Therefore, the ¹¹B chemical shift for 1,2-dimethyldiborane is expected to be downfield of that for diborane.

The multiplicity of the ¹¹B signal would also reflect the structure. Each boron nucleus would couple to the one terminal hydrogen and the two bridging hydrogens. Since the one-bond coupling to a terminal hydrogen (¹J(BHₜ)) is significantly larger than the coupling to a bridging hydrogen (¹J(BHᵤ)), the ¹¹B spectrum is predicted to be a doublet (from the terminal H) of triplets (from the two bridging H's). ichemc.ac.lk

NucleusIsotopeSpin (I)Natural Abundance (%)
Boron ¹⁰B319.9
¹¹B3/280.1
Hydrogen ¹H1/299.98
Carbon ¹³C1/21.1

Table 1: Properties of NMR-active nuclei relevant to this compound. northwestern.edu

Gas-Phase Electron Diffraction (GED) and Microwave Spectroscopy of this compound

While a specific structural study of 1,2-dimethyldiborane using these methods is not detailed in available literature, the structure of the parent diborane molecule has been famously determined by GED. wikipedia.org These studies were crucial in confirming the unconventional hydrogen-bridged structure. Microwave spectroscopy is also a powerful tool for obtaining rotational constants, from which moments of inertia and, subsequently, structural parameters can be derived for molecules possessing a permanent dipole moment. libretexts.orgfiveable.me

For 1,2-dimethyldiborane, these techniques would be essential for experimentally determining key structural parameters, such as:

The B-B distance.

The B-H lengths for both terminal and bridging hydrogens.

The B-C bond length.

The B-H-B bridge angle and other key bond angles.

This data would allow for a definitive comparison between the cis and trans isomers and provide insight into the steric and electronic effects of methyl substitution on the diborane framework.

Mass Spectrometry (MS) Applications in the Study of this compound Derivatives and Reaction Intermediates

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, making it valuable for molecular weight determination and structural elucidation through fragmentation analysis. nih.gov In the context of borane (B79455) chemistry, MS is used to identify parent compounds, their derivatives, and transient reaction intermediates. dtic.milresearchgate.net

Boranes are known to fragment significantly under electron impact ionization. dtic.mil The mass spectrum of 1,2-dimethyldiborane would be expected to show a molecular ion peak corresponding to its molecular weight, followed by a characteristic pattern of fragment ions. The fragmentation pathways would likely involve:

Loss of a methyl group (-CH₃).

Loss of one or more hydrogen atoms (-H).

Cleavage of the B-B bond or loss of a BH₃ or CH₃BH₂ (methylborane) monomer unit.

Mass spectrometry is particularly crucial for identifying reactive intermediates in borane pyrolysis or other reactions. researchgate.net Techniques like electrospray ionization mass spectrometry (ESI-MS) are adept at detecting charged or easily ionizable intermediates in solution, which can be challenging to isolate and study by other means. nih.govresearchgate.net For example, MS could be used to study the reaction of 1,2-dimethyldiborane with Lewis bases, where intermediates in the cleavage of the dimer could potentially be observed.

Computational Prediction and Validation of Spectroscopic Parameters for this compound

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become a powerful and synergistic tool in spectroscopic analysis. mdpi.comruc.dk These methods allow for the prediction of various spectroscopic parameters, which can then be compared with experimental data to confirm structural assignments and provide a deeper understanding of molecular properties. youtube.com

For 1,2-dimethyldiborane, computational chemistry can be employed to:

Predict Vibrational Spectra : DFT calculations can predict the frequencies and intensities of IR and Raman active modes. cardiff.ac.uk This aids in the assignment of complex experimental spectra and helps to visualize the atomic motions associated with each vibrational band.

Predict NMR Parameters : The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is widely applied to calculate NMR chemical shifts (δ) and spin-spin coupling constants (J). mdpi.comznaturforsch.com These predicted values for ¹H, ¹³C, and ¹¹B can be compared directly with experimental spectra to validate a proposed structure. nih.gov For instance, DFT calculations have been successfully used to predict the ¹¹B chemical shifts and coupling constants for diborane and other boranes. znaturforsch.com

Determine Optimized Geometries : Quantum chemical calculations can determine the lowest-energy geometries of the cis and trans isomers of 1,2-dimethyldiborane. These calculated structures provide theoretical values for bond lengths and angles that would be the target of experimental verification by GED or microwave spectroscopy.

The synergy between calculated and experimental data is crucial. For example, if several isomers are possible, comparing the experimental NMR or IR spectra to the predicted spectra for each computationally optimized structure is a robust method for identifying the correct isomer. youtube.com

ParameterExperimental (B₂H₆)Calculated (B₂H₆)
δ¹¹B (ppm) 16.617.0
¹J(¹¹B, Hₜ) (Hz) +133.0+129.5
¹J(¹¹B, Hᵤ) (Hz) +46.2+47.9

Table 2: Comparison of experimental and DFT-calculated NMR parameters for diborane(6), illustrating the predictive power of computational methods. znaturforsch.com

Quantum Chemical and Computational Investigations of 1,2 Dimethylborane

Electronic Structure and Bonding Analysis in 1,2-Dimethylborane via Ab Initio and DFT Methods

Ab initio and Density Functional Theory (DFT) methods are widely used to study the electronic structure and bonding in molecular systems ias.ac.inmolpro.netesqc.org. These methods can provide detailed information about electron distribution, bond types, and energy levels nih.gov.

Multicenter Bonding (e.g., 3-center-2-electron bonds)

Boranes, including substituted diboranes like 1,2-dimethyldiborane, are known for their electron-deficient nature and often exhibit multicenter bonding, particularly three-center-two-electron (3c–2e) bonds dalalinstitute.comlibretexts.orgwikipedia.org. In diborane (B8814927) (B₂H₆), 3c–2e bonds involve two boron atoms and a bridging hydrogen atom, where two electrons are delocalized across the three atoms libretexts.orgwikipedia.org. 1,2-Dimethyldiborane, being a derivative of diborane, also features a twin hydrogen bridge utilizing 3c-2e bonding between the two boron atoms wikipedia.org. This can be conceptualized as a methylborane (CH₃BH₂) unit bound to a borane (B79455) (BH₃) unit wikipedia.org. These multicenter bonds are crucial for the stability and structure of boranes libretexts.orgrsc.org.

Topological Analysis of Electron Density (e.g., QTAIM, ELF) in this compound Derivatives

Topological analysis of electron density, using methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF), provides a rigorous way to characterize chemical bonds and interactions within a molecule ias.ac.innih.govuniovi.es. QTAIM analyzes the topology of the electron density to identify critical points and atomic basins, allowing for the definition of atoms in molecules and the characterization of bond paths ias.ac.in. ELF, on the other hand, is a measure of the likelihood of finding an electron pair in a given region of space, which helps visualize localized and delocalized electrons and characterize different types of bonding, including multicenter bonds jussieu.frresearchgate.net. While specific studies on this compound were not extensively detailed in the search results regarding QTAIM or ELF analysis, these methods are commonly applied to boranes and their derivatives to understand the nature of their unique bonding environments ias.ac.inresearchgate.net. For instance, ELF analysis has been used to suggest multicenter bonds in other systems researchgate.net.

Reaction Mechanism Elucidation for this compound Using Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies researchgate.nethawaii.edunih.gov. By simulating the step-by-step transformation of reactants to products, computational methods can provide insights into the feasibility and pathway of a chemical reaction researchgate.netrsc.org. For this compound, computational studies can help understand its reactivity, such as its dimerization from methylborane or its reactions with other species wikipedia.org. While specific reaction mechanisms involving this compound were not detailed in the search results, computational studies on other organoboron compounds and boranes demonstrate the applicability of these methods to understanding their reaction pathways ndl.go.jpresearchgate.netrsc.orgnih.gov. For example, DFT studies have been used to investigate the mechanisms of reactions involving dimethyl(vinyl)borane nih.gov.

Prediction of Thermodynamic and Kinetic Parameters for this compound Reactions

Computational methods can predict thermodynamic parameters such as reaction energies and enthalpies, as well as kinetic parameters like activation energies and rate constants lumenlearning.comrsc.orgnih.gov. These predictions are valuable for assessing the spontaneity and speed of a reaction europa.eunih.gov. For reactions involving this compound, computational chemistry can provide estimated thermodynamic and kinetic data that can be challenging to obtain experimentally for highly reactive or unstable species lumenlearning.comrsc.org. Studies on other systems show that DFT calculations can provide reaction energy diagrams and activation energies, which can be compared with experimental data researchgate.netnih.gov.

Molecular Dynamics Simulations of this compound Interactions in Condensed Phases

Molecular Dynamics (MD) simulations are computational techniques used to simulate the time evolution of a system of atoms and molecules ebsco.comscm.comwikipedia.org. These simulations provide insights into the dynamic behavior of molecules in various phases, including condensed phases ebsco.comwikipedia.org. MD simulations can be used to study interactions between molecules, diffusion, and the effect of the environment on molecular properties ebsco.comwikipedia.org. While no specific MD simulation studies of this compound in condensed phases were found in the search results, MD simulations are a standard tool for investigating the behavior of molecular systems in liquid or solid states, and could be applied to study the aggregation or solvation of this compound .

Mechanistic Studies and Reactivity Profiles of 1,2 Dimethylborane

Hydroboration Reactions Catalyzed or Mediated by 1,2-Dimethylborane Species

Hydroboration is a crucial reaction in organic synthesis, involving the syn-addition of a boron-hydrogen bond across a carbon-carbon multiple bond. umich.edulibretexts.org This process forms organoboranes, which are versatile intermediates that can be further transformed into various functional groups, such as alcohols and carbonyl compounds. umich.eduslideshare.net While borane (B79455) (BH₃) and its complexes (e.g., BH₃•THF, B₂H₆) are common hydroboration reagents, substituted boranes like 1,2-dimethyldiborane also participate in these reactions. libretexts.orgmasterorganicchemistry.com The reactivity of 1,2-dimethyldiborane in hydroboration involves its dissociation to the monomeric methylborane (CH₃BH₂), which then reacts with the alkene or alkyne. wikipedia.org Methylborane reacts stepwise with alkenes to produce mono- and dialkylmethylboranes. wikipedia.org

Regioselectivity and Stereoselectivity in Hydroboration

Hydroboration reactions are known for their high regioselectivity, typically following an anti-Markovnikov addition rule. libretexts.orgmasterorganicchemistry.comlibretexts.orgwikipedia.orgchemrxiv.orgmasterorganicchemistry.com This means the boron atom preferentially adds to the less substituted carbon of the alkene, while the hydrogen atom adds to the more substituted carbon. libretexts.orgmasterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com This regioselectivity is influenced by both steric and electronic factors. slideshare.net Steric hindrance favors the addition of the boron group to the less crowded carbon. datapdf.com Electronically, the polarity of the Bδ+-Hδ- bond directs the addition, with the boron acting as a Lewis acid and the alkene as a nucleophile, leading to the boron adding to the carbon that can better support a partial positive charge in the transition state, which is typically the less substituted carbon. libretexts.orglibretexts.orgwikipedia.org

Hydroboration is also highly stereoselective, proceeding through a concerted syn addition mechanism. libretexts.orgmasterorganicchemistry.comlibretexts.org In this process, both the boron and hydrogen atoms add to the same face of the carbon-carbon double bond simultaneously. libretexts.orgmasterorganicchemistry.comlibretexts.org This concerted mechanism involves a four-membered transition state. umich.edulibretexts.org The syn addition is a key feature that allows for the stereochemical control in the synthesis of complex molecules. masterorganicchemistry.comlibretexts.org

While the general principles of regioselectivity and stereoselectivity in hydroboration are well-established for various boranes, the specific influence of the methyl substituents in 1,2-dimethyldiborane (or its monomer methylborane) on these aspects compared to simpler boranes like BH₃ can be a subject of detailed study. The presence of methyl groups introduces additional steric bulk, which can potentially enhance regioselectivity in certain cases, particularly with less hindered alkenes. wikipedia.org

Reaction Kinetics and Transition State Characterization

The kinetics of hydroboration reactions can vary depending on the borane reagent and the substrate. For diborane (B8814927), the reaction rate with alkenes is significantly accelerated in ether solvents, where diborane is in equilibrium with the BH₃-ether complex, which undergoes fast hydroboration. datapdf.com Studies have shown that the reaction of H₃B-THF with certain alkenes exhibits second-order kinetics, suggesting a direct reaction between the borane complex and the alkene. datapdf.com

For substituted diboranes like 1,2-dimethyldiborane, the reaction with alkenes is proposed to occur via a dissociative pathway where the dimer first dissociates into the monomeric methylborane (CH₃BH₂), which then reacts with the alkene. umich.edu The transition state for hydroboration is generally described as a four-membered ring where bond breaking and formation occur simultaneously. umich.edulibretexts.org Theoretical calculations have been used to locate transition structures for the hydroboration of alkenes by various boranes, including dimethylborane. datapdf.comresearchgate.net These studies provide insights into the geometry and energy of the transition state, helping to explain the observed regioselectivity and stereoselectivity. datapdf.comresearchgate.net

Data from theoretical studies on the hydroboration of ethylene (B1197577) by dimethylborane indicate the characteristics of the transition state, including bond lengths and angles, which are crucial for understanding the reaction mechanism. datapdf.com While specific kinetic data for 1,2-dimethyldiborane hydroboration of a wide range of substrates might require dedicated experimental or computational studies, the general understanding of borane hydroboration kinetics and transition states provides a framework for analyzing the behavior of 1,2-dimethyldiborane.

Electrophilic and Nucleophilic Activation of this compound in Organic Transformations

Boron compounds, including organoboranes, can participate in organic transformations through both electrophilic and nucleophilic activation pathways, although the electrophilic nature of the boron center is more commonly exploited. The boron atom in organoboranes is electron-deficient due to its vacant p-orbital, making it a Lewis acid capable of accepting electron pairs from nucleophiles. libretexts.orglibretexts.org This Lewis acidity is fundamental to the hydroboration reaction itself, where the borane acts as an electrophile towards the alkene's pi system. libretexts.orglibretexts.org

In the context of 1,2-dimethyldiborane, its monomeric form, methylborane (CH₃BH₂), possesses a Lewis acidic boron center. This electrophilic character can be activated by interaction with nucleophiles or electron-rich systems, initiating various reactions beyond simple hydroboration. For instance, the reaction of (N,N-diethylamino)dimethylborane with protonated amides involves proton transfer followed by the addition of the amide to the boron center, highlighting the electrophilic nature of the boron. nih.govacs.org

While 1,2-dimethyldiborane is primarily known for its hydroboration chemistry, the general reactivity of organoboranes suggests potential for participation in other transformations involving electrophilic activation of the boron center or nucleophilic attack on adjacent atoms. However, specific examples of 1,2-dimethyldiborane acting as a direct electrophile or undergoing nucleophilic attack on the boron leading to unique organic transformations are less extensively documented compared to its hydroboration reactions. The chemistry often involves the transfer of organic groups from boron to other atoms, which can be influenced by the electronic and steric properties of the organoborane.

Radical Reactions Involving this compound and Related Organoboron Radicals

Organoboron compounds, including alkylboranes, have been recognized for their ability to participate in free radical reactions. rsc.orgpsu.eduresearchgate.net The autoxidation of organoboranes, for example, is known to involve radical intermediates. psu.eduresearchgate.net While the direct involvement of 1,2-dimethyldiborane as a radical species itself is less common due to its dimeric nature, related organoboron radicals, particularly those derived from alkylboranes like methylborane, can play a role in radical processes.

Boryl radicals, generated from the homolytic cleavage of B-H or B-B bonds in boron compounds, are key intermediates in radical hydroboration reactions. rsc.org These boryl radicals can add to unsaturated bonds, generating carbon radicals. rsc.org Subsequently, hydrogen atom transfer or reduction of the carbon radical leads to the final products. rsc.org

Organoboranes can also act as precursors to alkyl radicals. B-alkylcatecholboranes, easily prepared by hydroboration of alkenes, are efficient sources of primary, secondary, and tertiary alkyl radicals. psu.eduresearchgate.net Their reactivity towards oxygen- and heteroatom-centered radicals makes them useful in radical chain processes. psu.eduresearchgate.net

While the literature specifically detailing radical reactions directly involving 1,2-dimethyldiborane is limited, its monomer methylborane, as an alkylborane, could potentially participate in or generate radicals under appropriate conditions, similar to other organoboranes. The stability and reactivity of such methylboron radicals would be influenced by the methyl substituent.

Stereochemical Control and Regioselectivity in this compound-Mediated Processes

As discussed in Section 5.1.1, hydroboration mediated by borane species, including substituted boranes, is characterized by high stereoselectivity (syn addition) and regioselectivity (anti-Markovnikov addition). libretexts.orgmasterorganicchemistry.comlibretexts.orgwikipedia.orgchemrxiv.orgmasterorganicchemistry.com These principles apply to reactions involving 1,2-dimethyldiborane (via its monomer methylborane) with unsaturated substrates.

The syn addition arises from the concerted nature of the hydroboration transition state, where the H and B atoms are delivered to the same face of the alkene. libretexts.orgmasterorganicchemistry.comlibretexts.org This stereospecificity is a powerful tool for controlling the relative stereochemistry of two newly created chiral centers. libretexts.orgmasterorganicchemistry.com

The anti-Markovnikov regioselectivity is primarily due to the electronic bias in the transition state and steric factors, favoring boron addition to the less substituted carbon. wikipedia.orgmasterorganicchemistry.comdatapdf.com The methyl substituents in 1,2-dimethyldiborane can influence the steric environment around the boron center, potentially impacting the degree of regioselectivity, especially when reacting with substituted alkenes. While general trends exist, the precise regioselectivity and stereochemical outcomes can be substrate-dependent and may require experimental verification or computational modeling for specific reactions involving 1,2-dimethyldiborane.

The oxidation of the resulting organoborane products typically occurs with retention of configuration at the carbon-boron bond, preserving the stereochemistry established during the hydroboration step. masterorganicchemistry.comlibretexts.org

Isomerization and Disproportionation Reactions of this compound

Alkyldiboranes, including 1,2-dimethyldiborane, can undergo isomerization and disproportionation reactions. Isomerization refers to the rearrangement of the alkyl groups on the boron framework. Disproportionation involves the redistribution of alkyl groups and hydrogen atoms between boron species, leading to the formation of different alkyldiboranes or trialkylboranes and diborane. wikipedia.orgwikipedia.org

1,2-Dimethyldiborane is reported to slowly convert to its isomer, 1,1-dimethyldiborane (B95709), at room temperature. wikipedia.org This isomerization involves the migration of a methyl group from one boron atom to the other.

Disproportionation reactions among methylboranes can lead to a mixture of species, including diborane (B₂H₆), methyldiborane (CH₃B₂H₅), 1,1-dimethyldiborane ([(CH₃)₂BH₂]₂), 1,1,2-trimethyldiborane ([(CH₃)₂BH₂BHCH₃]), and trimethylborane (B1581522) ((CH₃)₃B). wikipedia.orgwikipedia.org The equilibrium between these species is influenced by temperature and concentration. Methylborane (the monomer of 1,2-dimethyldiborane) is reported to be more stable against disproportionation in solution compared to dimethylborane. wikipedia.org

The disproportionation of trimethyldiborane can produce 1,2-dimethyldiborane at room temperature. wikipedia.org Conversely, 1,2-dimethyldiborane can undergo disproportionation to form other methylboranes and diborane, although the rate and specific products depend on the conditions. These dynamic processes are important considerations when using 1,2-dimethyldiborane in synthesis, as the active species in solution may be a mixture of methylboranes.

Carbonylation and Homologation Reactions of Organoboranes Derived from this compound

Carbonylation and homologation reactions are key transformations in organic chemistry that allow for the extension of carbon chains or the introduction of carbonyl functionalities. Organoboranes, readily accessible through hydroboration of alkenes and alkynes, serve as versatile precursors for these reactions. dergipark.org.tr While the direct carbonylation or homologation of 1,2-dimethyldiborane itself is not extensively detailed in the provided context, the reactivity of organoboranes derived from it is relevant.

Organoboranes can undergo carbonylation reactions with carbon monoxide to produce aldehydes, ketones, or alcohols, depending on the reaction conditions and the nature of the migrating groups attached to boron. slideshare.net The carbonylation of trialkylboranes, for instance, has been studied, and the mechanism involves the migration of an alkyl group from boron to carbon. researchgate.net For organoboranes derived from 1,2-dimethyldiborane, which would be alkyl(methyl)boranes or dialkyl(methyl)boranes after hydroboration of an alkene or alkyne with methylborane (the monomer of 1,2-dimethyldiborane), carbonylation would similarly involve the migration of alkyl or methyl groups.

One example of a carbonylation reaction involving dimethylalkylboranes (which could be derived from the hydroboration of an alkene with dimethylborane, a related species to methylborane/1,2-dimethyldiborane) is their conversion to tertiary alcohols. This process requires heating with carbon monoxide under pressure, followed by oxidation with hydrogen peroxide. wikipedia.org This highlights the potential for organoboranes derived from methylated boranes to be converted into functionalized organic molecules through carbonylation.

Homologation reactions, in general, involve increasing the number of carbon atoms in a molecule, often by a methylene (B1212753) (-CH₂) unit. wikipedia.orguniroma1.it The Matteson homologation is a well-established method for the stereoselective synthesis of chiral boronic esters, which involves the reaction of a boronic ester with a carbenoid, followed by a 1,2-migration of an alkyl group from boron to the adjacent carbon. mdpi.comuni-saarland.de While the provided information primarily discusses the Matteson homologation of boronic esters, the principle of 1,2-migration from boron to a carbon center is a recurring theme in organoborane chemistry and is relevant to potential homologation strategies involving organoboranes derived from 1,2-dimethyldiborane. wikipedia.orgresearchgate.net

Research has shown that alkyl dimethylboranes can yield good selectivities in reactions with carbamates, with sterically demanding alkyl groups preferentially migrating. mdpi.comuni-saarland.de This suggests that organoboranes containing methyl groups attached to boron, which could be formed from 1,2-dimethyldiborane or its monomer methylborane, are competent participants in reactions involving group migration. The conversion of chiral boronic pinacol (B44631) esters to corresponding dimethylboranes using methylmagnesium bromide, followed by reaction with carbamates and subsequent protodeboronation, has been reported to yield desired products with good diastereomeric ratios. mdpi.comuni-saarland.de This exemplifies how organoboranes with methyl groups on boron can be utilized in synthetic sequences involving carbon-carbon bond formation and stereocontrol.

Protonolysis and Oxidation Pathways of this compound Derivatives

Organoboranes are generally stable to water, aqueous bases, and dilute mineral acids, but they undergo protonolysis when treated with carboxylic acids. ias.ac.inthieme-connect.de This reaction proceeds with retention of configuration at the carbon atom bonded to boron, providing a method for the stereospecific synthesis of alkanes or their deuterated derivatives from alkenes via hydroboration-protonolysis. ias.ac.inoregonstate.edu For organoboranes derived from 1,2-dimethyldiborane, treatment with a carboxylic acid would result in the cleavage of the carbon-boron bond and replacement of the boron moiety with a hydrogen (or deuterium (B1214612) if a deuterated acid is used), maintaining the stereochemistry established during the hydroboration step.

Oxidation is another fundamental reaction of organoboranes, allowing for the replacement of the carbon-boron bond with a carbon-oxygen bond, typically yielding alcohols. wikipedia.orgslideshare.netmasterorganicchemistry.com The most common method involves treatment of the organoborane with alkaline hydrogen peroxide. oregonstate.edumasterorganicchemistry.comlibretexts.org This oxidation also proceeds with complete retention of configuration at the carbon center. ias.ac.inoregonstate.edumasterorganicchemistry.com The mechanism involves the migration of an organic group from boron to oxygen within a peroxyborate intermediate. libretexts.orglibretexts.org

For organoboranes derived from 1,2-dimethyldiborane through hydroboration of an alkene, subsequent oxidation with alkaline hydrogen peroxide would convert the carbon-boron bond formed during hydroboration into a carbon-hydroxyl group, leading to the formation of an alcohol. This transformation is highly stereospecific, meaning the relative stereochemistry of the carbon atom originally bonded to boron is preserved in the alcohol product. masterorganicchemistry.com

While 1,2-dimethyldiborane itself is spontaneously flammable in air wikipedia.org, the oxidation of more substituted organoboranes derived from it, such as dialkyl(methyl)boranes or trialkylboranes, is a controlled reaction typically carried out with reagents like hydrogen peroxide under basic conditions. oregonstate.edumasterorganicchemistry.com This controlled oxidation is a crucial step in many synthetic sequences that utilize hydroboration to introduce functionality into organic molecules. masterorganicchemistry.comlibretexts.org

The provided information also mentions the gentler oxidation of 1,1-dimethyldiborane (an isomer of 1,2-dimethyldiborane) at 80°C, which yields 2,5-dimethyl-1,3,4-trioxadiboralane. wikipedia.org This indicates that the specific oxidation products can depend on the structure of the methylborane derivative and the reaction conditions.

Applications of 1,2 Dimethylborane in Advanced Organic Synthesis

Stereoselective Hydroboration Reagents Derived from 1,2-Dimethylborane

Hydroboration is a fundamental reaction in organic chemistry for the anti-Markovnikov hydration of alkenes, typically proceeding with syn stereoselectivity. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com Substituted boranes, such as disiamylborane (B86530) (bis-1,2-dimethylpropylborane), which is structurally related to this compound derivatives, are known to enhance regioselectivity and stereoselectivity in hydroboration reactions. masterorganicchemistry.commasterorganicchemistry.com The stereochemistry of hydroboration is explained by the syn-addition of the borane (B79455) to the olefin via a four-membered ring transition state. researchgate.net This concerted process ensures that the hydrogen and the boron atom add to the same face of the alkene. libretexts.orgmasterorganicchemistry.comresearchgate.net While the provided search results discuss hydroboration in general and mention disiamylborane as a substituted borane, specific detailed research findings focusing solely on this compound itself as a stereoselective hydroboration reagent are not extensively detailed in the provided snippets. However, the principles of stereoselective hydroboration with substituted boranes are well-established, suggesting that appropriately substituted this compound derivatives could exhibit similar controlled reactivity.

This compound as a Chiral Auxiliary in Enantioselective Synthesis

Chiral auxiliaries are temporarily attached to a substrate to influence the stereochemical outcome of a reaction, allowing for the synthesis of enantiomerically enriched compounds. sigmaaldrich.cnwikipedia.orgwikipedia.orgresearchgate.net The chirality of the auxiliary biases the stereoselectivity of subsequent reactions. sigmaaldrich.cnwikipedia.org After the desired stereocenter is established, the auxiliary is typically removed and can often be recovered. sigmaaldrich.cnwikipedia.orgwikipedia.orgresearchgate.net While the search results mention the use of chiral auxiliaries in asymmetric synthesis and list several examples like oxazolidinones and camphor-derived auxiliaries, direct evidence of this compound itself being used as a chiral auxiliary is not explicitly present in the provided snippets. However, the concept of using chiral organoboranes for asymmetric induction is a known strategy in enantioselective synthesis. tib.eu Research has explored chiral organoborane reagents for asymmetric induction in various reactions. tib.eu

Development of this compound-Based Catalysts for Asymmetric Reactions

Asymmetric catalysis is a highly efficient method for producing enantiomerically enriched compounds using a catalytic amount of a chiral catalyst. wikipedia.orgsigmaaldrich.com Chiral Lewis acid catalysts, including those based on boron, are powerful tools in asymmetric synthesis, applicable to a variety of transformations such as Diels-Alder reactions, nucleophilic additions, and cycloadditions. sigmaaldrich.com Chiral oxazaborolidinium ions (COBIs), which are chiral Lewis acid catalysts containing boron, have proven widely applicable in asymmetric transformations. sigmaaldrich.com These catalysts often activate carbonyl compounds through a Lewis base-acid interaction with the boron atom, influencing the stereochemical outcome. sigmaaldrich.com While the provided information highlights the importance of chiral boron catalysts in asymmetric reactions, specific examples of catalysts derived directly from this compound are not detailed in the search results. However, the general principles of chiral boron catalysis suggest that this compound could potentially serve as a scaffold for developing such catalysts.

Cross-Coupling Reactions Involving this compound Derivatives (e.g., Suzuki-Miyaura coupling precursors)

Organoboranes, including derivatives of this compound, are important precursors in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgorganic-chemistry.orgwikipedia.orgscribd.com This reaction forms carbon-carbon bonds by coupling an organoborane (such as a boronic acid or ester) with an organic halide or triflate under basic conditions in the presence of a palladium catalyst. libretexts.orgorganic-chemistry.orgwikipedia.org The Suzuki-Miyaura coupling is widely used for synthesizing polyolefins, styrenes, and biaryl compounds. libretexts.orgwikipedia.org The reaction mechanism involves oxidative addition of the organic halide to the palladium catalyst, followed by transmetalation where the organic group is transferred from the organoboron species to the palladium, and finally reductive elimination to form the new carbon-carbon bond. libretexts.orgwikipedia.org Organoboranes are advantageous in Suzuki coupling due to their relatively low toxicity and high functional group tolerance compared to other organometallic reagents like organotins used in Stille coupling. libretexts.org While the search results confirm the broad applicability of organoboranes in Suzuki-Miyaura coupling, specific examples detailing the use of this compound derivatives as coupling partners are not explicitly provided. However, the general principles apply to various organoboranes, suggesting the potential for this compound derivatives in such transformations. Research has shown that even alkyl boranes can be used in modified Suzuki coupling conditions. libretexts.orgorganic-chemistry.org

Applications of this compound in Total Synthesis of Complex Natural Products

Total synthesis aims to construct complex natural products from simpler precursors, often requiring precise control over stereochemistry and the formation of multiple carbon-carbon bonds. msu.eduresearchgate.netbeilstein-journals.org Organoborane chemistry, including hydroboration and cross-coupling reactions, plays a significant role in total synthesis strategies. researchgate.netmdpi.com For instance, hydroboration-oxidation can introduce hydroxyl groups with specific regiochemistry and stereochemistry. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com Suzuki-Miyaura coupling allows for the construction of complex carbon skeletons. libretexts.orgwikipedia.org While the provided search results discuss the total synthesis of various natural products and highlight the use of techniques like asymmetric epoxidation, olefin cross-metathesis, and intramolecular reactions, direct mentions of this compound being specifically employed in the total synthesis of complex natural products are not found within the snippets. However, given the utility of organoborane chemistry in general for key steps like stereoselective functionalization and carbon-carbon bond formation, it is plausible that this compound derivatives could be utilized in such synthetic routes, either for introducing specific functional groups or for coupling fragments.

Role in Functional Group Interconversions and Carbon-Carbon Bond Formations

Organoboranes are versatile intermediates that can be transformed into a wide variety of functional groups, including alcohols, amines, and alkyl halides, often with retention of stereochemistry. slideshare.netnih.gov This makes them valuable in functional group interconversions. nih.govimperial.ac.uk Furthermore, reactions involving organoboranes, such as hydroboration and cross-coupling reactions, are fundamental methods for forming new carbon-carbon bonds. libretexts.orgwikipedia.orgscribd.comslideshare.netfiveable.mevanderbilt.edu Hydroboration adds a B-H bond across an alkene, creating a new carbon-boron bond which can then be further functionalized. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com Cross-coupling reactions like the Suzuki-Miyaura coupling directly form carbon-carbon bonds between an organoborane and an organic electrophile. libretexts.orgorganic-chemistry.orgwikipedia.orgscribd.com While the snippets discuss these general roles of organoboranes, specific details on the unique contributions of this compound in these processes are not provided. However, as a substituted borane, this compound would participate in these general reactions, potentially offering specific reactivity or selectivity depending on its structure and the reaction conditions.

Coordination Chemistry and Organometallic Aspects of 1,2 Dimethylborane

Lewis Acid-Base Adduct Formation with 1,2-Dimethylborane

Boranes, including this compound, act as Lewis acids due to the electron-deficient boron atom, which possesses an empty p orbital capable of accepting an electron pair. wikipedia.orgthecatalyst.org Lewis acid-base adduct formation involves the donation of an electron pair from a Lewis base to the Lewis acidic boron center, forming a coordinate covalent bond. wikipedia.orgthecatalyst.org The strength of this interaction is influenced by both electronic and steric factors. thecatalyst.org Electron-donating groups on the Lewis base increase its basicity, while electron-withdrawing groups on the borane (B79455) increase its acidity. thecatalyst.org Steric hindrance around the boron atom and the donor atom of the Lewis base can also impact adduct formation by hindering the close approach required for bonding. thecatalyst.org

For instance, the reaction between methoxide (B1231860) ion (CH₃O⁻) and dimethylborane ((CH₃)₂BH) is favorable as a Lewis acid-base reaction. brainly.com Methoxide acts as a Lewis base, donating an electron pair to the electron-deficient boron atom in dimethylborane, forming a stable adduct. brainly.com This interaction is energetically favorable as it stabilizes the electron-deficient boron. brainly.com This contrasts with the unfavorable Brønsted acid-base reaction between methoxide and dimethylborane, as dimethylborane is a poor Brønsted acid and does not readily donate a proton. brainly.com

The formation of adducts with Lewis bases is a common characteristic of boranes. While the search results specifically mention dimethylborane ((CH₃)₂BH) in the context of Lewis acid-base adducts with methoxide brainly.com, the principle applies to this compound as well, given its Lewis acidic boron centers. The dimeric nature of 1,2-dimethyldiborane, featuring bridging hydrogen atoms, adds complexity to its Lewis acidity compared to monomeric boranes like BH₃ or B(CH₃)₃.

Synthesis and Characterization of Transition Metal Complexes Featuring this compound Ligands

Transition metal complexes featuring borane ligands, including those derived from methylboranes, have been synthesized and characterized. These complexes are of interest due to the unique bonding interactions between the metal center and the borane moiety. The synthesis of transition metal complexes can involve various strategies, such as substitution reactions where ligands are exchanged, or addition reactions where new ligands coordinate to the metal center. eolss.net

Characterization of these complexes typically involves spectroscopic techniques such as NMR spectroscopy and X-ray diffraction analysis to determine their structure and bonding. mdpi.com

σ-Borane Complexes of Transition Metals

σ-Borane complexes are a class of transition metal complexes where the metal center interacts with a B-H σ-bond of the borane ligand. researchgate.net In these complexes, both the boron and hydrogen atoms of the B-H bond interact with the metal center, while the B-H bond character is largely preserved. researchgate.net Geometrical data from experimental and theoretical studies show that the M-B, M-H, and B-H bond distances in metal-borane complexes are typically longer than the sum of covalent radii, consistent with this type of interaction. researchgate.net The bonding in these complexes is often described as being more than half electrostatic. researchgate.net

While the search results specifically mention σ-borane complexes with ligands like HBcat', HBpin, HBCy₂, HBEt₂, and HBMe₂ (dimethylborane) researchgate.net, the concept of σ-borane coordination can extend to this compound, which also contains B-H bonds. The coordination can involve the terminal B-H bonds or potentially the bridging B-H bonds in the dimeric structure.

Fluxional Behavior and Dynamic Processes in this compound-Metal Complexes

Fluxionality, or stereochemical nonrigidity, is a phenomenon where molecules undergo dynamic processes that interchange atoms between symmetry-equivalent positions. wikipedia.org This is often observed in transition metal complexes and can be studied using temperature-dependent NMR spectroscopy. wikipedia.org In the context of metal-borane complexes, fluxional behavior can arise from various processes, including intramolecular rearrangements of the ligands or exchange of hydrogen atoms within the borane moiety or between the borane and other ligands. mdpi.com

Studies on other metallaboranes, such as a rhodatetraborane complex featuring a B₃H₈⁻ ligand, have shown intriguing fluxional behavior involving intramolecular proton exchange. mdpi.com This suggests that metal complexes of this compound could also exhibit dynamic processes, potentially involving the movement of methyl groups or hydrogen atoms within the coordinated borane ligand or rearrangements of the coordination sphere around the metal center. mdpi.comchiba-u.jpilpi.com The lability of borane ligands in some metal complexes can lead to their cleavage by Lewis bases, forming borane adducts. mdpi.com

Activation of Small Molecules by this compound-Based Metal Complexes

Transition metal complexes, sometimes in cooperation with Lewis acids, are known to activate small molecules with strong bonds, such as N₂, CO₂, and CO. rsc.orgnih.gov The activation of small molecules by metal complexes can involve various mechanisms, including oxidative addition, reductive elimination, and cooperative effects between multiple metal centers or between a metal center and a Lewis acidic site. nih.govresearchgate.netrsc.org

While direct examples of this compound-based metal complexes activating specific small molecules were not prominently found in the search results, the general principles of small molecule activation by transition metal complexes and the cooperative role of Lewis acids are relevant. Boron-containing moieties, particularly when incorporated into ligand frameworks or present as co-catalysts, can engage Lewis basic substrates and cooperatively enable the activation and transformation of small molecules like CO and hydrazine. researchgate.net The design of bimetallic cooperative complexes, which can include main group elements like boron alongside transition metals, is an area of growing interest for bond activation and catalysis. nih.gov

Borane-Lewis Acid Interaction in Organometallic Catalysis

Lewis acids play a significant role in organometallic catalysis, acting as reagents, stoichiometric additives, or co-catalysts. researchgate.netrsc.org They can facilitate elementary organometallic reactions such as oxidative addition and reductive elimination. researchgate.net Lewis acids can be exogenous additives or covalently attached to the metal center as Z-type ligands or pendant groups on traditional donor ligands. researchgate.net

Boranes, being Lewis acids, can participate in organometallic catalysis by interacting with Lewis basic substrates or intermediates, thereby influencing reaction pathways, activity, and selectivity. researchgate.netrsc.org For example, Lewis acid additives, including alkyl and arylboranes, have been used to boost the activity and selectivity of organotransition metal catalysis. rsc.org They can play a role in the cooperative activation of strong bonds, such as C-C and C-H bonds, or facilitate bond-forming reactions. rsc.org

The interaction between a borane Lewis acid and a metal center or a substrate coordinated to a metal can lead to cooperative effects that enable new reactivity. researchgate.netnih.gov For instance, a borane Lewis acid in the secondary coordination sphere of a metal complex can impart distinct reactivity and selectivity in C-H activation. nih.gov The presence of a Lewis acid can also influence the binding and activation of substrates. nih.gov

Compound NamePubChem CID
This compoundNot found
Diborane (B8814927)23418
MethylboraneNot found
1,1-dimethyldiborane (B95709)16924-32-6
Trimethylborane (B1581522)123859
Tetramethyldiborane21482-59-7
Methoxide ion10081
DimethylboraneNot found
Borane dimethyl sulfide (B99878) complex16217796
Tris(pentafluorophenyl)borane3027510
Catecholborane6991
Pinacolborane27538
Dicyclohexylborane166161
Diethylborane124-40-3

Below are interactive data tables based on the text:

Isomer of 1,2-Dimethyldiborane Melting Point (°C) Point Group
cis-1,2-Dimethyldiborane -132.5 Cs
trans-1,2-Dimethyldiborane -102 C₂
1,1-Dimethyldiborane -150.2
Lewis Acid Example Lewis Base Example Adduct Example
Trimethylborane ((CH₃)₃B) Ammonia (B1221849) (NH₃) (CH₃)₃B←NH₃ or (CH₃)₃B·NH₃
Boron trifluoride (BF₃) Fluoride ion (F⁻) BF₄⁻
Boron trifluoride (BF₃) Diethyl ether BF₃·OEt₂
Dimethylborane ((CH₃)₂BH) Methoxide (CH₃O⁻) (CH₃)₂BH←OCH₃⁻

Advanced Research Frontiers and Emerging Directions for 1,2 Dimethylborane

Innovations in Green Chemical Synthesis and Sustainable Applications of 1,2-Dimethylborane

Green chemistry principles emphasize the reduction or elimination of hazardous substances in chemical design, manufacturing, and application. mdpi.comscirp.orgresearchgate.net This includes minimizing waste, using safer solvents, and developing energy-efficient processes. mdpi.comscirp.orgresearchgate.net Boron-based chemistry, in general, has seen significant development in sustainable applications. researchgate.net While specific details on this compound's direct role in large-scale green chemical synthesis are not extensively documented in the provided search results, the broader context of organoboranes in sustainable chemistry suggests potential avenues. Organoboranes have been explored as catalysts and reagents in various transformations, some of which align with green chemistry principles, such as enabling more efficient reactions or utilizing less toxic conditions. researchgate.net The application of green chemistry principles is crucial for sustainable development in chemical production and pharmaceutical applications. scirp.orgresearchgate.netijfans.org Future research could focus on developing synthetic routes to this compound that minimize waste and energy consumption, or exploring its use as a catalyst or reagent in reactions that offer environmental benefits compared to existing methods. The use of renewable feedstocks is also a key aspect of green chemistry. mdpi.comscirp.orgijfans.org

Development of this compound-Derived Materials for Advanced Functional Applications (e.g., electroactive materials, sensors)

Organoborane polymers and other boron-containing compounds have shown promise in the development of materials with advanced functional properties. researchgate.netresearchgate.net These materials are being investigated for applications such as luminescent and electro-active materials, battery electrolytes, and sensors. researchgate.netresearchgate.net Electroactive polymers (EAPs), which change shape or dimensions in response to an electric field, are a class of materials with potential in actuators, sensors, and flexible electronics. smartmaterialsconferences.comarkema.comnih.govmdpi.com Boron's electronic properties can be tuned through its chemical environment, making boron-containing organic molecules and polymers interesting candidates for electroactive and sensing applications. researchgate.netresearchgate.net For instance, borylated conjugated polymers have been shown to exhibit tunable electronic properties and strong emission in the near-infrared (NIR) region, making them suitable for organic light-emitting diodes (OLEDs) and biological imaging. researchgate.net While specific materials derived directly from this compound are not explicitly mentioned, the broader research into organoborane-based functional materials suggests that derivatives of this compound could potentially be incorporated into polymers or other material matrices to impart desirable electronic, optical, or sensing characteristics. The development of sensors utilizing electroactive polymers for detecting various stimuli, including chemical species, is an active area of research. nih.govmdpi.com

Bio-inspired Chemistry and Bioconjugation Strategies Utilizing this compound Derivatives

Boron chemistry has intersections with biological systems and applications, particularly in areas like bioconjugation and the development of biologically relevant molecules. researchgate.netresearchgate.netcam.ac.uknih.gov Bioconjugation, the process of attaching synthetic molecules to biomolecules, is crucial for developing targeted therapeutics, diagnostic agents, and biological probes. cam.ac.uknih.gov "Click chemistry" has emerged as a powerful tool for bioconjugation due to its efficiency, specificity, and bio-orthogonality. nih.govacs.org While the direct use of this compound in bioconjugation is not detailed, the broader field of boron in bio-inspired chemistry includes the development of boron-containing compounds for biological imaging and potential therapeutic applications. researchgate.netresearchgate.net For example, borylated polymers have been explored as bio-imaging agents. researchgate.net Boron's unique electronic properties and its ability to form stable bonds can be leveraged to design molecules that interact specifically with biological targets or facilitate the attachment of probes to biomolecules. Future research could investigate the functionalization of this compound to create derivatives suitable for bioconjugation reactions or explore its potential in designing molecules that mimic biological structures or functions.

Integration of this compound Chemistry with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis techniques offer significant advantages in chemical synthesis, including improved reaction control, safety, reproducibility, and scalability. syrris.combeilstein-journals.orgresearchgate.net These methodologies are increasingly being applied to a wide range of chemical transformations, including those involving organometallic and main group reagents. syrris.combeilstein-journals.orgresearchgate.net Automated flow synthesis systems enable the execution of multi-step reactions in a continuous process, reducing manual handling and potentially improving efficiency. syrris.com The integration of flow chemistry with automated platforms is particularly valuable for library generation and rapid optimization of reaction conditions. syrris.combeilstein-journals.org While specific examples of this compound synthesis or reactions being performed under flow or automated conditions are not provided in the search results, the general trend in modern synthetic chemistry is towards adopting these technologies. Given the potential reactivity and sensitivity of some organoboranes, performing reactions involving this compound in a controlled flow environment could offer benefits in terms of safety and reproducibility. Automated synthesis platforms could also facilitate the exploration of reaction parameters and the synthesis of libraries of this compound derivatives for screening in various applications. syrris.comresearchgate.net

Data Tables:

Conclusion and Future Research Outlook for 1,2 Dimethylborane

Summary of Key Research Accomplishments for 1,2-Dimethylborane

This compound, a dimer of methylborane (CH₃BH₂), is an organoboron compound structurally related to diborane (B8814927) with methyl groups replacing terminal hydrides on each boron atom wikipedia.org. It exists as an easily condensed, colorless gas that is spontaneously flammable in air wikipedia.org. Early research in the 1930s by H. I. Schlesinger and A. O. Walker laid the groundwork for the preparation of methylboranes, including this compound wikipedia.orgwikipedia.org.

Significant accomplishments include the development of synthetic routes to 1,2-dimethyldiborane. One modern synthesis involves the reaction of lithium methylborohydride with hydrogen chloride, methyl iodide, or trimethylsilyl (B98337) chloride wikipedia.org. Another method produces 1,2-dimethyldiborane through the room temperature disproportionation of trimethyldiborane wikipedia.org. It can also be formed by reacting methyldiborane with a sufficient amount of a Lewis base, which causes methyl borane (B79455) molecules to dimerize wikipedia.org. The reaction of diborane and trimethylborane (B1581522) also yields a mixture of methyl-substituted diboranes, including 1,2-dimethyldiborane, with the equilibrium composition depending on the ratio of reactants and temperature wikipedia.orgwikipedia.org.

Studies have explored the reactivity of 1,2-dimethyldiborane, noting its slow conversion to 1,1-dimethyldiborane (B95709) wikipedia.org. It hydrolyzes to methylboronic acid wikipedia.org. The reaction with trimethylamine (B31210) yields a solid adduct, trimethylamine-methylborane wikipedia.org.

Research has also touched upon the theoretical aspects and potential applications of organoboranes, which are relevant to understanding the behavior of this compound. For instance, DFT studies have investigated the role of dimethylborane substituents in influencing the stereoselectivity of Diels-Alder reactions, suggesting that strong Lewis acid-base interactions can lead to high exo selectivity researchgate.netacs.org. This indicates the potential of dimethylboryl groups to influence reaction pathways and stereochemical outcomes. Organoborane polymers have also been investigated for various applications, including as electrolytes and electroactive materials, highlighting the broader interest in the utility of organoboron compounds researchgate.net.

Identification of Current Challenges and Knowledge Gaps in this compound Chemistry

Despite the foundational work, several challenges and knowledge gaps remain concerning this compound. Its spontaneous flammability in air presents significant handling challenges for both fundamental research and potential applications wikipedia.org.

While some synthetic routes are established, detailed studies on optimizing yields, exploring alternative, potentially safer or more efficient synthesis methods, and understanding the precise reaction mechanisms for its formation and interconversion with other methylboranes could be further developed. The equilibrium between various methylboranes at different temperatures and concentrations is noted, but a comprehensive understanding and control over this equilibrium to selectively synthesize or utilize 1,2-dimethyldiborane might require further investigation wikipedia.orgwikipedia.org.

The reactivity of 1,2-dimethyldiborane has been explored in some basic reactions, such as hydrolysis and adduct formation wikipedia.org. However, a broader understanding of its reaction scope with various functional groups and reaction classes is limited in the provided information. For example, while hydroboration with related methylboranes is mentioned wikipedia.orgmasterorganicchemistry.com, the specific reactivity of 1,2-dimethyldiborane as a hydroborating agent or in other transformations is not extensively detailed.

The stability and reactivity data in safety data sheets are often listed as "no data available," indicating a gap in readily accessible safety and reactivity information beyond its flammability echemi.com.

Prospective Research Avenues and Interdisciplinary Opportunities for this compound

Future research on this compound could focus on several key areas to address the identified challenges and expand its potential utility.

Synthetic Methodologies: Developing safer and more scalable synthetic methods for 1,2-dimethyldiborane is crucial, given its flammability. This could involve exploring in situ generation methods or the use of stabilized forms or precursors. Research into catalytic methods for its synthesis or interconversion could also be a fruitful avenue.

Reactivity and Synthetic Applications: A comprehensive investigation into the reactivity of 1,2-dimethyldiborane with a wider range of organic and inorganic substrates is warranted. Its potential as a selective hydroborating agent, a reducing agent, or a building block in the synthesis of more complex organoboron compounds could be explored. Given the influence of dimethylboryl groups on Diels-Alder stereoselectivity researchgate.netacs.org, further studies could investigate its utility in other cycloaddition reactions or asymmetric synthesis.

Coordination Chemistry: Exploring the coordination chemistry of this compound with transition metals could lead to the development of new catalysts or materials. Boranes and borates are known to form intriguing complexes with transition metals, relevant to catalysis and bond activation researchgate.net. Investigating how the presence of methyl groups in 1,2-dimethyldiborane influences its coordination behavior and the properties of the resulting complexes would be valuable.

Materials Science: Given the interest in organoborane polymers for materials applications researchgate.net, this compound or its derivatives could potentially serve as monomers or precursors for novel boron-containing polymers with tailored electronic or structural properties.

Computational Chemistry: Advanced computational studies, similar to those exploring the influence of dimethylborane substituents on reaction stereoselectivity researchgate.netacs.org, can provide deeper insights into the electronic structure, stability, and reactivity of 1,2-dimethyldiborane, guiding experimental investigations.

Interdisciplinary Opportunities: Research on this compound could foster interdisciplinary collaborations between synthetic chemists, physical chemists, materials scientists, and computational chemists to fully understand and exploit its potential. Its role in fundamental bonding theories and its potential as a reactive intermediate or reagent could have implications in various fields of chemistry.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing 1,2-dimethylborane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves alkylation of borane precursors (e.g., BH₃) with methylating agents under controlled inert atmospheres. Key variables include temperature (-78°C to room temperature), solvent polarity (e.g., THF for stabilization), and stoichiometric ratios of reagents. Purification via low-temperature fractional distillation or chromatography is critical to isolate this compound from byproducts like trimethylborane . Yield optimization requires balancing reaction kinetics (e.g., avoiding borane dimerization) and thermodynamic stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • ¹¹B NMR : Primary tool for boron environment analysis; chemical shifts (~δ 30-40 ppm for alkylboranes) indicate electronic effects .
  • IR Spectroscopy : B-H stretching modes (~2500 cm⁻¹) confirm borane structure.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 58 for [C₂H₁₀B₂]⁺) validate molecular weight.
    Contradictions between spectral data (e.g., unexpected ¹¹B NMR shifts) may arise from solvent interactions or impurities. Cross-validation with X-ray crystallography (if crystalline) or computational DFT simulations is recommended .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Under inert gas (argon/nitrogen) at ≤ -20°C to prevent spontaneous decomposition.
  • Ventilation : Use fume hoods for all manipulations; boranes are pyrophoric and release toxic fumes upon hydrolysis.
  • Emergency Measures : Immediate flushing with water for skin/eye contact; avoid inducing vomiting for ingestion. Safety data sheets (SDS) for analogous boranes (e.g., dimethylaminoborane) provide actionable guidelines .

Advanced Research Questions

Q. How can computational chemistry models (e.g., DFT) predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer :

  • Step 1 : Optimize molecular geometry using Gaussian or ORCA software with B3LYP/6-31G(d) basis sets.
  • Step 2 : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-deficient boron centers.
  • Step 3 : Simulate reaction pathways (e.g., hydroboration) with transition-state analysis to assess activation barriers.
  • Validation : Compare predicted vs. experimental outcomes (e.g., regioselectivity in alkene additions) to refine models .

Q. What strategies address contradictions in reported thermodynamic stability data for this compound derivatives?

  • Methodological Answer :

  • Source Analysis : Scrutinize experimental conditions (e.g., solvent, temperature) across studies. For example, discrepancies in ΔHf values may stem from calorimetry vs. computational methods.
  • Replication : Reproduce key studies with standardized protocols (e.g., inert glovebox conditions).
  • Multi-technique Validation : Combine thermogravimetric analysis (TGA), DSC, and computational data to resolve inconsistencies .

Q. How can isotopic labeling (e.g., ¹⁰B-enriched this compound) elucidate reaction mechanisms in organoboron chemistry?

  • Methodological Answer :

  • Synthesis : Prepare ¹⁰B-enriched analogs via isotope exchange reactions or starting with ¹⁰B boric acid precursors.
  • Tracer Studies : Use ¹⁰B NMR or mass spectrometry to track boron migration in catalytic cycles (e.g., Suzuki-Miyaura coupling).
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of ¹⁰B vs. ¹¹B compounds to identify rate-determining steps .

Data Contradiction Analysis Framework

For conflicts in experimental data (e.g., conflicting catalytic activity reports):

Hypothesis Testing : Formulate competing hypotheses (e.g., solvent polarity vs. steric effects).

Controlled Experiments : Isolate variables (e.g., repeat reactions in anhydrous vs. wet solvents).

Peer Review : Cross-validate findings with independent labs to rule out methodological biases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.